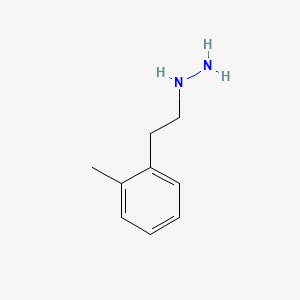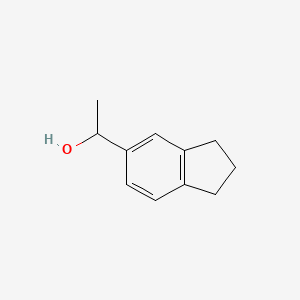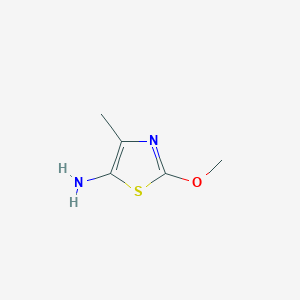
HYDRAZINE, (o-METHYLPHENETHYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, (o-methylphenethyl)- is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of the -NH-NH2 functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, (o-methylphenethyl)- typically involves the reaction of an appropriate aldehyde or ketone with hydrazine. For example, the reaction of o-methylphenethyl ketone with hydrazine hydrate under reflux conditions can yield the desired hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is then reduced to the hydrazine compound .
Industrial Production Methods
Industrial production methods for hydrazine derivatives often involve the use of hydrazine hydrate as a starting material. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, (o-methylphenethyl)- can undergo various types of chemical reactions, including:
Oxidation: Hydrazines can be oxidized to form azo compounds or nitrogen gas.
Reduction: Hydrazones can be reduced to hydrazines using reducing agents such as sodium borohydride.
Substitution: Hydrazines can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of hydrazine, (o-methylphenethyl)- include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, acetic acid.
Major Products Formed
The major products formed from the reactions of hydrazine, (o-methylphenethyl)- depend on the specific reaction conditions. For example, oxidation reactions may yield azo compounds, while reduction reactions can produce the corresponding hydrazine derivatives .
Aplicaciones Científicas De Investigación
Hydrazine, (o-methylphenethyl)- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of hydrazine, (o-methylphenethyl)- involves its interaction with molecular targets and pathways in biological systems. Hydrazines can act as reducing agents and nucleophiles, participating in various biochemical reactions. They can form covalent bonds with proteins and nucleic acids, leading to alterations in cellular functions and signaling pathways . The specific molecular targets and pathways involved depend on the context of the application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine (N2H4): A simple hydrazine compound with similar reactivity but different applications.
Monomethylhydrazine (CH3NHNH2): A methyl-substituted hydrazine with applications in rocket propulsion.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): A dimethyl-substituted hydrazine used as a rocket fuel.
Uniqueness
Hydrazine, (o-methylphenethyl)- is unique due to the presence of the o-methylphenethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it distinct from other hydrazine derivatives .
Propiedades
Número CAS |
21085-56-3 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-8-4-2-3-5-9(8)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |
Clave InChI |
IGHQGBMZCMOLBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)

![bis(9-({4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl}oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoic acid) calcium dihydrate](/img/structure/B12438820.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)


![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)





![3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)
![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)
